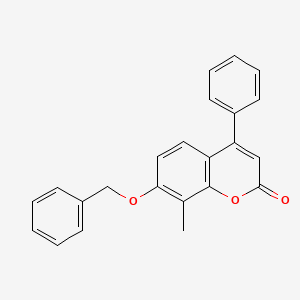
7-(benzyloxy)-8-methyl-4-phenyl-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of chromen-2-one derivatives involves multiple steps, including reductive amination, Claisen rearrangement, and ring-closing metathesis as key steps. For example, a series of novel chromen-2-one derivatives have been synthesized using sodium cyanoborohydride in methanol through reductive amination of precursor compounds with different substituted aromatic aldehydes (Mandala et al., 2013). Another approach involves employing Claisen rearrangement and ring-closing metathesis to convert various phenols into useful oxacycles (Kotha & Solanke, 2022).
Molecular Structure Analysis
The crystal structure analysis of closely related molecules reveals significant conformational differences between molecules, particularly concerning substituent orientation relative to the chromen-2-one core. For example, the study of 7-[(2E)-2-benzylidene-3-oxobutoxy]-4-methyl-2H-chromen-2-one showed two independent molecules with differing orientations of the substituents, contributing to a three-dimensional network formed by stacking interactions (Caracelli et al., 2015).
Chemical Reactions and Properties
Chromen-2-one derivatives undergo various chemical reactions, including multicomponent synthesis reactions facilitated by catalysts like CeCl3·7H2O under solvent-free conditions, leading to high yields and environmentally benign procedures (Wu, Li, & Yan, 2011). Moreover, reactions with phosphorus ylides produce substituted benzopyranooxazol-8-ones, showcasing the versatility of chromen-2-one compounds in synthesizing novel derivatives (Bezergiannidou‐Balouctsi et al., 1993).
Physical Properties Analysis
The synthesis and structural characterization, including NMR and X-ray diffraction methods, provide insights into the physical properties of chromen-2-one derivatives. These techniques reveal the conformational dynamics and stereoelectronic effects influencing the physical properties of these compounds, as seen in studies of various chromen-2-one derivatives (Padilla-Martínez et al., 2011; Tähtinen et al., 2002).
Chemical Properties Analysis
The chemical properties of 7-(benzyloxy)-8-methyl-4-phenyl-2H-chromen-2-one derivatives are largely influenced by their molecular structure. Studies on similar compounds have shown a broad spectrum of biological activities, including antimicrobial, anti-tumor, and atypical antipsychotic properties, highlighting the potential of these compounds in pharmaceutical applications. For instance, derivatives have shown significant inhibitory potency against various bacterial and fungal strains (Gawai, Das, & Nemade, 2019).
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
One derivative of the chromen-2-one family, specifically designed for antimicrobial purposes, showed significant antibacterial and antifungal activities. This research provides insights into the potential use of chromen-2-one derivatives in developing new antimicrobial agents. The study utilized molecular modeling and docking studies to understand the interaction with bacterial proteins, suggesting a promising approach for designing targeted antimicrobial compounds (Mandala et al., 2013).
Synthetic Methodologies
Research on synthetic strategies for chromen-2-ones and related structures highlights their significance in organic chemistry. A study presented a modular approach for synthesizing benzofurans, 2H-chromenes, and benzoxepines, demonstrating the versatility of chromen-2-one derivatives in accessing various biologically relevant structures. This approach facilitates the synthesis of phenylpropanoid natural products, showcasing the utility of chromen-2-one derivatives in natural product synthesis (Kotha & Solanke, 2022).
Material Science and Sensor Applications
Chromen-2-one derivatives have found applications in material science, particularly in the development of organic light-emitting diodes (OLEDs). New anthracene derivatives containing the chromen-2-one moiety were synthesized and evaluated as emitting layers in non-doped OLEDs. These derivatives showed promising luminescence efficiency, indicating their potential use in advanced electronic and optoelectronic devices (Jung et al., 2017).
Eigenschaften
IUPAC Name |
8-methyl-4-phenyl-7-phenylmethoxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18O3/c1-16-21(25-15-17-8-4-2-5-9-17)13-12-19-20(14-22(24)26-23(16)19)18-10-6-3-7-11-18/h2-14H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDTUPXFQLJNPKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=CC=C3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-ethoxy-3-({4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)pyridine](/img/structure/B5601225.png)
![3-[(4-methyl-2-pyrimidinyl)oxy]-N-(3-pyridinylmethyl)benzamide](/img/structure/B5601233.png)
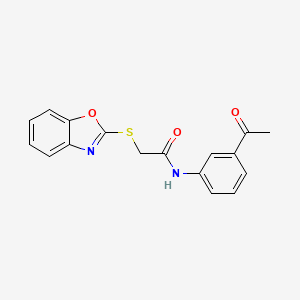
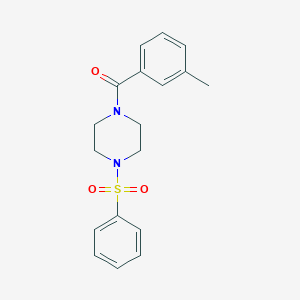
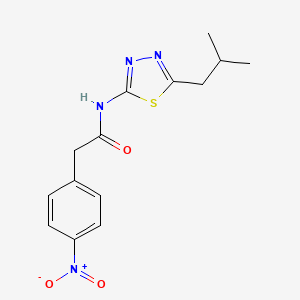
![(3aR*,6S*)-2-tert-butyl-N-methyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5601271.png)
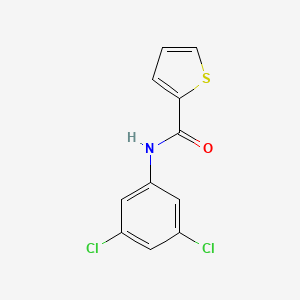

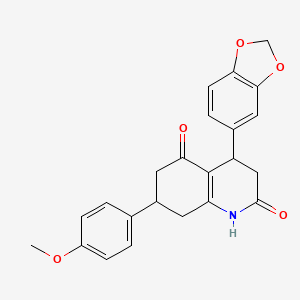
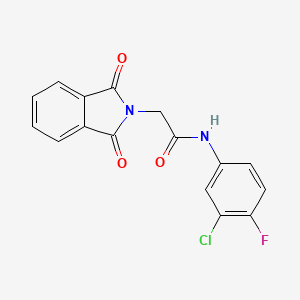
![1-(2-chlorophenyl)-4-[(2,3-dimethoxyphenyl)acetyl]-2-piperazinone](/img/structure/B5601312.png)
![3-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoic acid](/img/structure/B5601314.png)
![(4aR*,7aS*)-1-benzyl-4-[(1-methyl-1H-imidazol-2-yl)methyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5601319.png)
![3,5,7-trimethyl-2-{[4-(4-thiomorpholinyl)-1-piperidinyl]carbonyl}-1H-indole](/img/structure/B5601327.png)